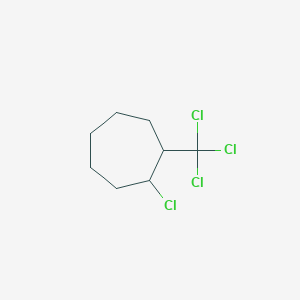
1-Chloro-2-(trichloromethyl)cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(trichloromethyl)cycloheptane is an organic compound with the molecular formula C8H12Cl4. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by the presence of a chlorine atom and a trichloromethyl group attached to a seven-membered cycloheptane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 1-Chloro-2-(trichloromethyl)cycloheptane can be achieved through several methods. One common approach involves the chlorination of cycloheptane derivatives. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained.
Industrial production methods may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial production.
Análisis De Reacciones Químicas
1-Chloro-2-(trichloromethyl)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to produce corresponding cycloheptanone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptane derivatives with fewer chlorine atoms.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, substitution reactions may require polar solvents and mild temperatures, while oxidation reactions often need acidic or basic conditions.
Aplicaciones Científicas De Investigación
1-Chloro-2-(trichloromethyl)cycloheptane has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes with multiple substituents. Researchers use it to investigate reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Studies focus on understanding the structure-activity relationships and optimizing the compounds for therapeutic use.
Medicine: Some derivatives of this compound are investigated for their potential as pharmaceutical intermediates. They may serve as building blocks for the synthesis of more complex drug molecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(trichloromethyl)cycloheptane involves its interaction with molecular targets and pathways in biological systems. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This interaction can disrupt normal cellular functions and induce various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparación Con Compuestos Similares
1-Chloro-2-(trichloromethyl)cycloheptane can be compared with other similar compounds, such as:
1-Chloro-2-(trichloromethyl)cyclohexane: This compound has a six-membered ring instead of a seven-membered ring. The difference in ring size affects the compound’s reactivity and stability.
1-Chloro-2-(trichloromethyl)cyclopentane: With a five-membered ring, this compound exhibits different chemical properties and reactivity compared to this compound.
1-Chloro-2-(trichloromethyl)cyclooctane:
The uniqueness of this compound lies in its seven-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound for various chemical and biological studies.
Propiedades
Número CAS |
62435-51-2 |
|---|---|
Fórmula molecular |
C8H12Cl4 |
Peso molecular |
250.0 g/mol |
Nombre IUPAC |
1-chloro-2-(trichloromethyl)cycloheptane |
InChI |
InChI=1S/C8H12Cl4/c9-7-5-3-1-2-4-6(7)8(10,11)12/h6-7H,1-5H2 |
Clave InChI |
BHBFPCHBSFTBAH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


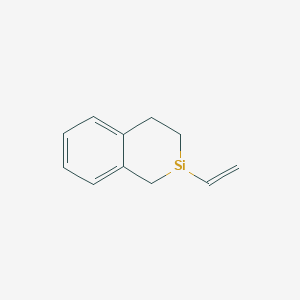
![9-[Benzyl(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517214.png)
(3,3,3-trifluoropropyl)silane](/img/structure/B14517215.png)
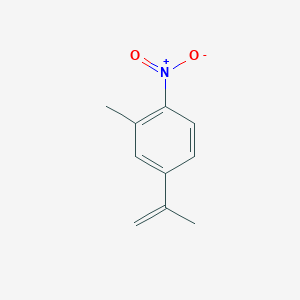
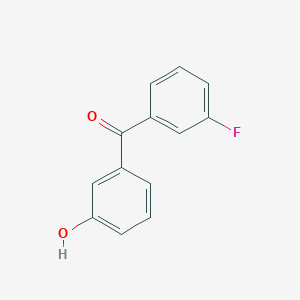

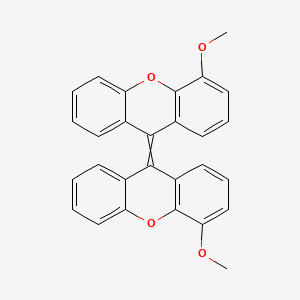

![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
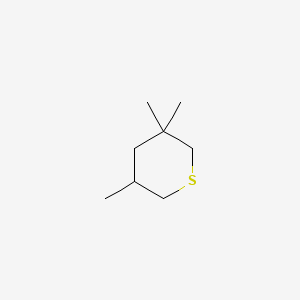
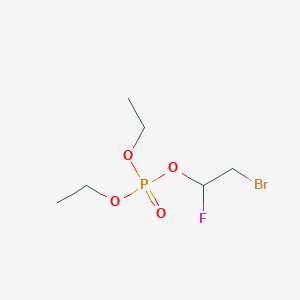

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)

